REACTION_CXSMILES
|
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].[CH3:6][NH:7]N.[Cl:9][CH2:10][C:11](Cl)=O>CO>[Cl:9][CH2:10][C:11]1[N:7]([CH3:6])[N:5]=[C:2]([CH3:3])[N:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=N)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Methylhydrazine
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
103.7 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h under nitrogen blanket
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 L-round bottomed flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue triturated with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (3×400 mL)
|
Type
|
CUSTOM
|
Details
|
After drying the residue in a vacuum oven at 50° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0–5° C.
|
Type
|
ADDITION
|
Details
|
treated slowly with triethylamine (100.2 g) at this temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC(=NN1C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 432.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |